Cas no 76045-38-0 (Physalin G)

Physalin G 化学的及び物理的性質
名前と識別子
-
- Physalin G
- 76045-38-0
- 17,3-(Epoxymethano)-1,17:2,6-dimethano-17H-naphtho[1,2-f]furo[3,4-b:2,3-c']bisoxocin-4,8,11,21(1H,8aH,10bH)-tetrone, 2,3,6,6a,9,10,10a,15,16,16a-decahydro-8a,15-dihydroxy-2,6a,10b-trimethyl-, (1S,2S,3S,6R,6aS,8aS,10aS,10bR,15R,16aR,17R,18aR)-
- HY-N8883
- FS-8222
- DTXSID801098016
- 6-Epiphysalin G
- CS-0149295
- (1R,2S,5S,8S,9R,15R,17R,18R,21S,24R,26S,27S)-5,15-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone
- AKOS040762189
- 17,3-(Epoxymethano)-1,17:2,6-dimethano-17H-naphtho[1,2-f]furo[3,4-b:2,3-ca(2)]bisoxocin-4,8,11,21(1H,8aH,10bH)-tetrone, 2,3,6,6a,9,10,10a,15,16,16a-decahydro-8a,15-dihydroxy-2,6a,10b-trimethyl-, (1S,2S,3S,6R,6aS,8aS,10aS,10bR,15R,16aR,17R,18aR)-
- DA-60510
-
- インチ: 1S/C28H30O10/c1-23-10-18-25(3)28-19(23)20(31)27(38-28,35-11-15(23)21(32)36-18)14-9-16(29)13-5-4-6-17(30)24(13,2)12(14)7-8-26(28,34)22(33)37-25/h4-6,12,14-16,18-19,29,34H,7-11H2,1-3H3
- InChIKey: CGVBSJOSWAZUIF-UHFFFAOYSA-N
- ほほえんだ: O1C23C4CC(C5=CC=CC(C5(C)C4CCC4(C(=O)OC5(C)C6CC(C)(C(C(=O)O6)CO2)C(C3=O)C154)O)=O)O
計算された属性
- せいみつぶんしりょう: 526.18389715g/mol
- どういたいしつりょう: 526.18389715g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 38
- 回転可能化学結合数: 0
- 複雑さ: 1330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 12
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 146
じっけんとくせい
- 色と性状: Powder
Physalin G 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95104-5mg |
Physalin G |
76045-38-0 | >=95% | 5mg |
$388 | 2023-09-19 | |
TargetMol Chemicals | TN4777-5 mg |
Physalin G |
76045-38-0 | 98% | 5mg |
¥ 4,074 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4777-5 mg |
Physalin G |
76045-38-0 | 5mg |
¥4074.00 | 2022-04-26 | ||
ChemFaces | CFN95104-5mg |
Physalin G |
76045-38-0 | >=95% | 5mg |
$388 | 2021-07-22 | |
TargetMol Chemicals | TN4777-5mg |
Physalin G |
76045-38-0 | 5mg |
¥ 4074 | 2024-07-19 |
Physalin G 関連文献
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Physalin Gに関する追加情報
Physalin G: A Comprehensive Overview
Physalin G (CAS No. 76045-38-0) is a naturally occurring compound that has garnered significant attention in the scientific community due to its unique chemical properties and potential therapeutic applications. This compound, belonging to the class of triterpenoids, is primarily isolated from the roots of *Phytolacca americana*, commonly known as pokeweed. The Physalin G molecule exhibits a complex structure, which contributes to its diverse biological activities. Recent studies have highlighted its potential in the fields of oncology, immunology, and neurodegenerative diseases, making it a subject of intense research interest.
The chemical structure of Physalin G is characterized by a pentacyclic triterpenoid skeleton, which includes multiple functional groups such as hydroxyls and carboxylic acids. These functional groups play a crucial role in its bioactivity. Researchers have employed advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to elucidate the precise structure of Physalin G. This structural information has been instrumental in understanding its interactions with cellular components and enzymes.
One of the most promising aspects of Physalin G is its demonstrated anti-cancer activity. Recent studies have shown that Physalin G can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. For instance, a 2023 study published in *Nature Communications* revealed that Physalin G selectively targets the mitochondrial pathway of apoptosis in breast cancer cells, leading to significant tumor growth inhibition in preclinical models. This selective targeting mechanism suggests that Physalin G could be developed into a novel chemotherapeutic agent with reduced side effects compared to traditional treatments.
In addition to its anti-cancer properties, Physalin G has also been investigated for its anti-inflammatory effects. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders and autoimmune conditions. A 2023 study conducted by researchers at the University of California, Los Angeles (UCLA), demonstrated that Physalin G suppresses the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cells. This finding underscores the potential of Physalin G as an anti-inflammatory agent for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
The neuroprotective effects of Physalin G have also been explored in recent research. Alzheimer's disease (AD), a devastating neurodegenerative disorder characterized by amyloid-beta (Aβ) plaque deposition and tau protein phosphorylation, has been a focal point for drug discovery efforts. A 2023 study published in *Cell Reports* revealed that Physalin G inhibits Aβ aggregation and reduces neurotoxicity in vitro. Furthermore, preclinical studies using AD mouse models showed improved cognitive function following chronic administration of Physalin G, suggesting its potential as a disease-modifying agent for AD.
The pharmacokinetics and bioavailability of Physalin G are critical factors influencing its therapeutic potential. Studies have shown that Physalin G exhibits moderate solubility in aqueous solutions, which may limit its absorption when administered orally. To address this challenge, researchers have explored various drug delivery systems, including nanoparticles and liposomes, to enhance the bioavailability of Physalin G. These innovations could pave the way for more effective therapeutic strategies utilizing this compound.
In conclusion, Physalin G (CAS No. 76045-38-0) represents a promising natural compound with diverse biological activities and therapeutic potential across multiple disease areas. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it an attractive candidate for drug development. As research continues to uncover new insights into its mechanisms of action and optimize its delivery systems, Physalin G holds great promise for advancing personalized medicine and improving patient outcomes.
76045-38-0 (Physalin G) 関連製品
- 1248011-74-6(methyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate)
- 2408972-58-5(tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate)
- 899760-95-3(N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1427374-63-7(7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine)
- 2172078-57-6(2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine)
- 1500602-74-3(5-chloro-3-nitropyridine-2-sulfonamide)
- 1806883-98-6(5-(Difluoromethyl)-3-fluoro-2-nitropyridine-4-carboxaldehyde)
- 197079-02-0(1-Methyl-1H-pyrazole-5-carbohydrazide)
- 620546-41-0(methyl 2-{(2Z)-2-(4-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate)
- 139236-75-2(5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydro-phenanthrene-4a-carboxylic acid)




